molecular formula C16H20N4O B2474494 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide CAS No. 2261239-31-8

2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide

Numéro de catalogue B2474494
Numéro CAS: 2261239-31-8
Poids moléculaire: 284.363
Clé InChI: CANDXBKKNPTQFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. BIX-01294 has been studied extensively for its potential use in cancer therapy and other epigenetic-related diseases.

Applications De Recherche Scientifique

2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In addition to cancer therapy, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has also been studied for its potential use in treating other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia.

Mécanisme D'action

2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. G9a catalyzes the methylation of lysine 9 on histone H3, which leads to the formation of a repressive chromatin structure. By inhibiting G9a, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Effets Biochimiques Et Physiologiques

2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide inhibits the activity of G9a, which leads to changes in gene expression. Physiologically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to inhibit the growth of various cancer cell lines and to have potential therapeutic effects in other epigenetic-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide in lab experiments is that it is a potent and specific inhibitor of G9a. This allows for precise control over the inhibition of G9a activity. However, a limitation of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.

Orientations Futures

There are several future directions for the study of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. One direction is to further investigate its potential therapeutic effects in other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and specific inhibitors of G9a that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of G9a inhibition on gene expression and cellular function.

Méthodes De Synthèse

The synthesis method of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 2,2-dimethyl-3-hydroxypropanenitrile to form 2-(Benzimidazol-1-yl)-N-(2,2-dimethyl-3-hydroxypropyl)propanamide. This intermediate is then reacted with 1-cyanomethyl-2,2-dimethylpropylamine to form 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. The overall yield of this synthesis method is approximately 10%.

Propriétés

IUPAC Name

2-(benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11(15(21)19-14(9-17)16(2,3)4)20-10-18-12-7-5-6-8-13(12)20/h5-8,10-11,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANDXBKKNPTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C(C)(C)C)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.